PHT-7.3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Wissenschaftliche Forschungsanwendungen

Krebsforschung: Gezielte Ansteuerung von mutiertem KRAS

PHT-7.3 wurde als Inhibitor der Pleckstrin-Homologie-(PH)-Domäne von CNK1 identifiziert, der selektiv das Wachstum von mutierten KRAS-Zellen und -Tumoren blockiert . Diese Verbindung bindet an die PH-Domäne von CNK1 und verhindert so die Interaktion mit mutiertem KRAS an der Plasmamembran, wodurch nachgeschaltete Signalwege gehemmt werden, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .

Arzneimittelentwicklung: Selektive Hemmung

Die selektive Hemmeigenschaft von this compound macht es zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung, insbesondere für Erkrankungen, die durch mutierte KRAS-Gene getrieben werden . Seine Fähigkeit, zwischen mutiertem und Wildtyp-KRAS zu unterscheiden, könnte zu gezielten Therapien mit weniger Nebenwirkungen führen.

Pharmakokinetik: In-vivo-Studien

This compound hat gute pharmakokinetische Eigenschaften in vivo gezeigt, was es für die Weiterentwicklung zu einem therapeutischen Mittel geeignet macht . Seine Wirksamkeit in Tiermodellen bei bestimmten Dosierungen bildet die Grundlage für die Dosisermittlung in zukünftigen klinischen Studien.

Molekularmodellierung: Strukturanalyse

Die Identifizierung von this compound umfasste molekulare Modellierung und Strukturmodifikation, was die Anwendung in der Computational Chemistry für die Arzneimittelentwicklung unterstreicht . Dieser Ansatz kann verwendet werden, um vorherzusagen, wie sich strukturelle Änderungen auf die Wirksamkeit und Selektivität der Verbindung auswirken können.

Biomedizinische Forschung: Gerüstprotein-Interaktion

Die Forschung an this compound trägt zum Verständnis von Gerüstprotein-Interaktionen in der Zellsignalisierung bei . Durch die Hemmung von CNK1 hilft this compound, die Rolle von Gerüstproteinen bei der Weiterleitung von Signalen zu klären, die zu zellulären Reaktionen führen.

Therapeutische Strategien: Blockade von onkogenem KRAS

Der Wirkmechanismus der Verbindung bietet eine neuartige therapeutische Strategie, um die onkogene KRAS-Aktivität über die PH-Domäne von CNK1 zu blockieren . Dies könnte möglicherweise die Effizienz der Ras-Signalisierung und das Tumorwachstum bei Patienten mit durch mutiertes KRAS getriebenen Krebserkrankungen reduzieren.

Wirkmechanismus

Target of Action

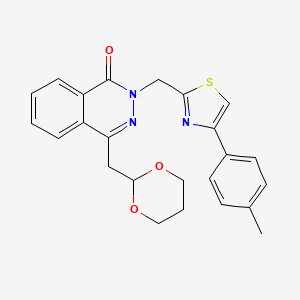

PHT-7.3, also known as Chembl4528582 or 4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one, is a selective inhibitor of the connector enhancer of kinase suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain . The primary target of this compound is the Cnk1 PH domain, which plays a crucial role in the regulation of cell growth and differentiation .

Mode of Action

This compound interacts with its target, the Cnk1 PH domain, by binding to it with a dissociation constant (Kd) of 4.7 μM . This interaction inhibits the function of Cnk1, thereby affecting the signaling of mut-KRas .

Biochemical Pathways

The inhibition of Cnk1 by this compound affects the Ras signaling pathway . This pathway is involved in cell growth and differentiation, and its dysregulation is often associated with the development of cancer . By inhibiting the Cnk1 PH domain, this compound disrupts the signaling of mut-KRas, thereby affecting the downstream effects of the Ras signaling pathway .

Result of Action

The result of this compound’s action is the inhibition of mut-KRas cancer cell and tumor growth and signaling . This leads to a decrease in the proliferation of cancer cells, demonstrating the antitumor activity of this compound .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

PHT-7.3 plays a crucial role in biochemical reactions, particularly in the context of cancer biology . It interacts with the PH domain of Cnk1, preventing plasma membrane colocalization with mutant KRas . This interaction inhibits mutant KRas, but not wild-type KRas, cancer cell and tumor growth and signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth and signaling of mutant KRas cancer cells . This includes an impact on cell signaling pathways, specifically the Ras/Raf/Mek/Erk signaling cascade .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding selectively to the PH domain of Cnk1 . This prevents plasma membrane colocalization with mutant KRas, thereby inhibiting its activation . This selective inhibition blocks the growth and Raf/Mek/Erk, Rho, and RalA/B signaling in mutant KRas lung and colon cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has demonstrated desirable qualities in laboratory settings, including good in vivo pharmacokinetic properties . It exhibits cytostatic antitumor activity when dosed daily at 200 mg/kg intraperitoneally for up to 20 days .

Eigenschaften

IUPAC Name |

4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPMVLVIYVAFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of PHT-7.3 in inhibiting mutant KRAS-driven cancer cell growth?

A1: this compound selectively targets the pleckstrin homology (PH) domain of Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). [, ] CNK1 normally interacts with mutant KRAS at the plasma membrane, enhancing its signaling through the Raf/MEK/ERK, Rho, and RalA/B pathways, ultimately driving cell proliferation, survival, and migration. [, ] By binding to the PH domain, this compound disrupts the co-localization of CNK1 with mutant KRAS at the plasma membrane, effectively inhibiting downstream signaling and leading to cell cycle arrest and reduced tumor growth. [, ] This mechanism is particularly relevant for cancers driven by mutant KRAS, a common oncogenic driver lacking effective targeted therapies. [, ]

Q2: What is the evidence that this compound's effect is mediated through the inhibition of CNK1's PH domain?

A2: Several lines of evidence support the conclusion that this compound exerts its effects through binding to the PH domain of CNK1:

- Direct Binding: Research demonstrated that this compound directly and selectively binds to the PH domain of CNK1. []

- Co-localization Disruption: Treatment with this compound was shown to disrupt the co-localization of CNK1 and mutant KRAS at the plasma membrane, a process dependent on the PH domain's interaction with membrane lipids. []

- Functional Effects Mimic CNK1 Depletion: The observed inhibition of downstream KRAS signaling, reduced cell growth, and increased cell cycle arrest upon this compound treatment are consistent with the effects observed when CNK1 is genetically depleted. []

Q3: What preclinical data are available to support the potential of this compound as an anti-cancer agent?

A3: Preclinical studies demonstrated that this compound:

- Inhibits Cell Growth: this compound selectively inhibited the growth of mutant KRAS harboring non-small cell lung cancer (NSCLC) and colon cancer cells in vitro, while having minimal effects on cells with wild-type KRAS. [, ]

- Reduces Tumor Growth: In vivo studies using xenograft models of mutant KRAS NSCLC demonstrated significant tumor growth inhibition upon treatment with this compound, with no effect observed in wild-type KRAS models. []

- Synergistic Effects: this compound showed enhanced anti-tumor activity when combined with other targeted therapies like erlotinib and trametinib in preclinical models. []

Q4: What are the future directions for research on this compound?

A4: Further investigations are warranted to:

- Delaney, R. et al. Selective inhibition of mutant KRAS cell and tumor growth by this compound, an inhibitor of the KRas signaling nanocluster protein Cnk1 [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2017; 2017 Apr 1-5; Washington, DC. Philadelphia (PA): AACR; Cancer Res 2017;77(13 Suppl):Abstract nr 3015. doi:10.1158/1538-7445.AM2017-3015

- Indarte, M. et al. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors. Mol Cancer Ther. 2019 May;18(5):900-910. doi: 10.1158/1535-7163.MCT-18-0650.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579509.png)

![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)

![[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)